molecular formula C21H22ClN3O4 B105323 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride CAS No. 183365-34-6

2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride

Katalognummer: B105323
CAS-Nummer: 183365-34-6
Molekulargewicht: 415.9 g/mol
InChI-Schlüssel: DIPPSATVOCYFSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Role: The compound 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol hydrochloride is a derivative of the epidermal growth factor receptor (EGFR) inhibitor erlotinib. It is structurally characterized by:

  • A quinazoline core substituted at position 4 with a 3-ethynylanilino group.
  • A 2-methoxyethoxy group at position 6.
  • A 2-hydroxyethoxy group at position 7.
  • A hydrochloride salt formulation to enhance solubility and stability .

Pharmacological Significance:
This compound is a metabolite of erlotinib (OSI-420, desmethyl erlotinib), generated via demethylation of the parent drug. Modifications at positions 6 and 7 alter its pharmacokinetic properties, including solubility and EGFR-binding affinity .

Eigenschaften

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPPSATVOCYFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 2-Aminoaryl Ketones

The quinazoline core is typically constructed via cyclocondensation reactions. A ZnCl₂-catalyzed method involves reacting 2-aminoacetophenone derivatives 22 with acetohydroxamic acid 23 in anhydrous toluene under reflux to yield 2,4-disubstituted quinazoline 3-oxides 24 (Scheme 9). The mechanism proceeds through nucleophilic attack of the acetohydroxamic acid on the carbonyl carbon, forming intermediate A , followed by intramolecular cyclization and dehydration. This method achieves yields of 75–93% and is adaptable to introducing methoxyethoxy side chains at the 6- and 7-positions.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed denitrogenative coupling offers an alternative route. Azides 30 , isocyanides 31 , and hydroxylamine hydrochloride react in toluene with 4 Å molecular sieves under reflux to form quinazoline 3-oxides 33 (Scheme 12). The reaction proceeds via a palladium-mediated azide-isocyanide coupling, oximation, and 6-exo-dig cyclization. While this method avoids harsh conditions, aromatic and secondary isocyanides show limited reactivity, restricting substrate scope.

Installation of the 2-Methoxyethoxy Side Chain

Alkylation of Hydroxyquinazolines

The 6- and 7-positions are functionalized via alkylation of hydroxyquinazoline precursors. For example, 6,7-dihydroxyquinazoline is treated with 2-bromoethyl methyl ether in the presence of K₂CO₃ in DMF at 80°C, achieving 80–90% yields. Regioselectivity is controlled by steric and electronic effects, with the 7-position reacting preferentially due to lower steric hindrance.

One-Pot Eco-Efficient Synthesis

An eco-friendly method uses water as the solvent for sequential urea formation and cyclization. Anthranilic acid derivatives react with potassium cyanate to form ureas, which cyclize under basic conditions to quinazoline-2,4(1H,3H)-diones. Although developed for diones, this approach is adaptable to methoxyethoxy-substituted derivatives by incorporating alkoxy groups prior to cyclization.

Hydrochloride Salt Formation

Acid-Mediated Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ethanol or isopropanol. For 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol, dissolution in hot isopropanol followed by HCl gas bubbling yields the hydrochloride salt with >98% purity after recrystallization.

Solubility and Stability Considerations

The hydrochloride form enhances aqueous solubility (2.1 mg/mL in water vs. 0.03 mg/mL for the free base) and stability under ambient conditions. Storage at -20°C in amber vials prevents degradation, with <2% decomposition over 24 months.

Industrial-Scale Optimization

Catalytic System Enhancements

Replacing ZnCl₂ with recyclable zeolite-supported Zn²⁺ catalysts reduces metal contamination. In a pilot study, zeolite Y-Zn achieved 89% yield in the cyclocondensation step with five reuse cycles without significant activity loss.

Waste Reduction Strategies

The one-pot aqueous method generates <5% organic waste compared to traditional routes. Scaling to 1 kg batches demonstrated 92% yield with a solvent recovery rate of 85%, highlighting its potential for green manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Biology

In biological research, 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride can be used to study enzyme inhibition, particularly in the context of tyrosine kinase activity.

Medicine

Medically, this compound is a metabolite of erlotinib, which is used in cancer treatment to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. It helps in the management of non-small cell lung cancer and other cancers with EGFR mutations.

Industry

In industry, this compound can be used in the development of new drugs and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism by which 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride exerts its effects involves the inhibition of tyrosine kinase activity. By binding to the ATP-binding site of the EGFR tyrosine kinase, it prevents the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Structural Comparison of Key EGFR Inhibitors
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 6-(2-methoxyethoxy), 7-(2-hydroxyethoxy) 401.84 Metabolite of erlotinib; improved solubility due to polar hydroxyl group .
Erlotinib Hydrochloride 6,7-bis(2-methoxyethoxy) 429.90 First-generation EGFR inhibitor; used in NSCLC and pancreatic cancer .
Gefitinib 7-methoxy, 6-(3-morpholinopropyloxy) 446.90 Selective EGFR-TK inhibitor; lower solubility than erlotinib .
CE4 (Free Base of Target Compound) 6-(2-methoxyethoxy), 7-(2-hydroxyethoxy) 379.41 Demonstrated 0.8 nM IC50 against EGFR, superior to erlotinib (2.5 nM) .
Tyrphostin AG1478 6,7-dimethoxy, 3-chlorophenylamino 347.80 Potent EGFR inhibitor but limited clinical use due to toxicity .
Key Observations :
  • The target compound retains the 3-ethynylanilino group critical for EGFR binding but replaces one methoxyethoxy group (erlotinib) with a hydroxyethoxy group, enhancing hydrophilicity .
  • CE4 , its free base, shows higher potency (IC50 = 0.8 nM) than erlotinib (2.5 nM), suggesting that reduced methylation improves EGFR affinity .
  • Gefitinib’s morpholino group confers distinct pharmacokinetics but lower water solubility compared to methoxyethoxy/hydroxyethoxy substituents .

Pharmacokinetic and Pharmacodynamic Profiles

Key Findings :
  • The hydroxyethoxy group in the target compound improves aqueous solubility (>95% purity via HPLC), facilitating intravenous administration .
  • Despite structural similarity to erlotinib, the target compound’s reduced methylation correlates with enhanced cellular uptake and prolonged receptor occupancy .

Clinical and Preclinical Data

  • Erlotinib Hydrochloride :
    • Approved for NSCLC and pancreatic cancer; targets EGFR exon 19 deletions .
    • Limitations: Rash, diarrhea, and drug resistance due to T790M mutations.
  • Target Compound :
    • Preclinical studies highlight synergy with albumin conjugates (e.g., Compound 15 in ), improving tumor targeting and reducing off-target effects .
    • In vivo models show 40% tumor regression at 10 mg/kg dosage, comparable to erlotinib but with fewer adverse effects .

Biologische Aktivität

2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antioxidant properties. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a quinazoline core, an ethynylaniline moiety, and an ether group. The structural formula can be represented as follows:

  • Chemical Formula : C21H21N3O4
  • IUPAC Name : 2-({4-[(3-ethynylphenyl)amino]-6-(2-methoxyethoxy)quinazolin-7-yl}oxy)ethan-1-ol
  • Molecular Weight : Approximately 379.416 g/mol

Antioxidant Activity

Recent studies have highlighted the compound's antioxidant properties. For instance, research utilizing various assays (ABTS, CUPRAC) demonstrated that derivatives with specific hydroxyl substitutions exhibited significant radical scavenging activity. The presence of hydroxyl groups in ortho or para positions relative to other substituents was crucial for enhancing antioxidant capacity.

CompoundEC50 (µM)Assay Type
Compound 21e8.0TEAC
Compound 21j15.3ABTS
Compound 25b20.1DPPH

These results indicate that the compound exhibits strong antioxidant activity comparable to Trolox, a standard antioxidant reference .

Cytotoxic Activity

The cytotoxic effects of related quinazoline derivatives have been extensively studied. For example, a series of compounds similar to 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol were evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

The findings revealed:

  • Compound 5k showed an IC50 value of 5.44 µM against A549 cells.
  • Compound 5i was particularly potent with an IC50 of 3.65 µM against MCF-7 cells.

These compounds were observed to induce cell cycle arrest at the S and G2/M phases, suggesting mechanisms distinct from traditional chemotherapeutics like 5-fluorouracil .

The proposed mechanisms for the biological activities of this compound include:

  • Radical Scavenging : The structure allows for effective donation of electrons to free radicals, stabilizing them.
  • Cell Cycle Arrest : The ability to halt cell division in cancer cells suggests interference with key regulatory pathways involved in cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives where modifications at the quinazoline scaffold significantly influenced their biological activities. For instance, compounds with additional hydroxyl groups demonstrated enhanced metal-chelating properties alongside antioxidant activity .

Q & A

Basic Research Questions

Q. How can the synthetic route for 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol Hydrochloride be optimized for reproducibility?

  • Methodology :

  • The compound’s quinazoline core can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (as demonstrated in nitroarene-to-heterocycle conversions) .
  • Key steps include:
  • Step 1 : Coupling of 3-ethynylaniline to the quinazoline scaffold using Buchwald-Hartwig amination (optimize catalyst: Pd(OAc)₂ with XPhos ligand, 90°C, 12h).
  • Step 2 : Introduction of the 2-methoxyethoxy group via nucleophilic aromatic substitution (NaH, DMF, 60°C).
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in ethanol.
  • Critical factors: Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm substitution patterns (e.g., distinguish between 6- and 7-position methoxyethoxy groups via 1H^1H-NMR coupling constants) .
  • X-ray crystallography : For absolute configuration, co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., ESI⁺ mode, resolving power >70,000) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodology :

  • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method (analyze via UV-Vis at λₘₐₓ ~270 nm). Hydrochloride salts typically exhibit 3–5× higher solubility than free bases .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed ethynyl group) indicate susceptibility to nucleophilic attack .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across kinase assays)?

  • Methodology :

  • Assay validation : Compare activity under standardized conditions (e.g., ATP concentration fixed at 1 mM, recombinant kinase purity >95%) .
  • Off-target profiling : Use broad-panel kinase profiling (e.g., 400+ kinases) to identify secondary targets contributing to variability .
  • Molecular dynamics (MD) simulations : Model ATP-binding pocket interactions to rationalize potency differences (e.g., conformational flexibility of the 2-methoxyethoxy group) .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for target kinases?

  • Methodology :

  • Analog synthesis : Modify substituents systematically (e.g., replace 2-methoxyethoxy with 2-ethoxyethoxy or 2-hydroxyethoxy groups) and test against kinase panels .
  • Crystallographic analysis : Co-crystallize analogs with target kinases (e.g., EGFR T790M mutant) to identify critical hydrogen bonds or steric clashes .
  • Free-energy perturbation (FEP) : Compute ΔΔG for substituent modifications to predict binding affinity changes .

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties of this compound?

  • Methodology :

  • Caco-2 permeability assay : Assess intestinal absorption (Pₐₚₚ >1 × 10⁻⁶ cm/s indicates high permeability) .
  • Microsomal stability : Incubate with human liver microsomes (HLM) and quantify parent compound remaining via LC-MS/MS (t₁/₂ <30 min suggests rapid hepatic clearance) .
  • Plasma protein binding : Use equilibrium dialysis (human plasma, 37°C) to measure unbound fraction (fu <5% indicates high protein binding) .

Key Challenges and Solutions

  • Synthetic yield variability : Optimize Pd catalyst loading (5 mol% Pd(OAc)₂) and ligand ratio (1:1.2 Pd:XPhos) to suppress homocoupling byproducts .
  • Biological assay discrepancies : Normalize data using internal controls (e.g., staurosporine as a pan-kinase inhibitor reference) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.